molecular formula C18H16N2O2 B12938059 Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]- CAS No. 619297-41-5

Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]-

Cat. No.: B12938059
CAS No.: 619297-41-5
M. Wt: 292.3 g/mol
InChI Key: WXAXXBOOMSPODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]- is a complex organic compound that features an indole moiety, which is a significant structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]- typically involves the reaction of indole derivatives with acylating agents. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling between an indole derivative and an acyl chloride . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]- can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]- is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Properties

619297-41-5

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-[2-(1H-indole-2-carbonyl)-4-methylphenyl]acetamide

InChI

InChI=1S/C18H16N2O2/c1-11-7-8-16(19-12(2)21)14(9-11)18(22)17-10-13-5-3-4-6-15(13)20-17/h3-10,20H,1-2H3,(H,19,21)

InChI Key

WXAXXBOOMSPODO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)C(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.